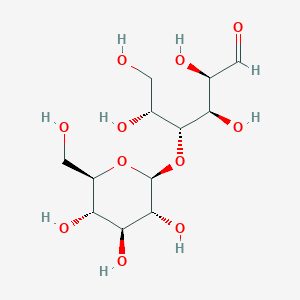

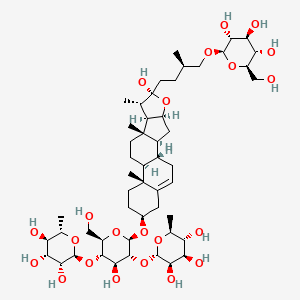

4-beta-D-Glucopyranosyl-D-glucopyranose

Vue d'ensemble

Description

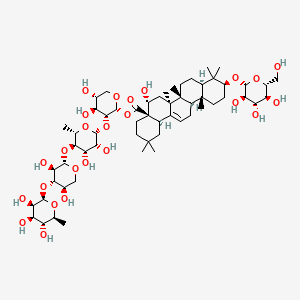

4-beta-D-Glucopyranosyl-D-glucopyranose: is a disaccharide composed of two glucose molecules linked by a beta-1,4-glycosidic bond. It is commonly known as cellobiose and is a fundamental building block of cellulose, which is a major component of plant cell walls. This compound plays a crucial role in the structure and function of various biological systems and has significant industrial and scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-beta-D-Glucopyranosyl-D-glucopyranose typically involves the enzymatic hydrolysis of cellulose. Enzymes such as cellulases break down cellulose into cellobiose and other oligosaccharides. This process can be carried out under mild conditions, making it environmentally friendly and efficient .

Industrial Production Methods

Industrial production of this compound often involves the use of microbial fermentation. Microorganisms such as fungi and bacteria are employed to produce cellulases, which then hydrolyze cellulose to yield cellobiose. This method is scalable and cost-effective, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

4-beta-D-Glucopyranosyl-D-glucopyranose undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form gluconic acid derivatives.

Reduction: Reduction reactions can convert it into sorbitol.

Substitution: It can participate in glycosylation reactions to form glycosides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are typical reducing agents.

Substitution: Glycosylation reactions often use catalysts such as silver triflate and promoters like trimethylsilyl trifluoromethanesulfonate.

Major Products

Oxidation: Gluconic acid derivatives.

Reduction: Sorbitol.

Substitution: Various glycosides depending on the substituent used.

Applications De Recherche Scientifique

4-beta-D-Glucopyranosyl-D-glucopyranose has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study cellulose degradation and synthesis.

Biology: Plays a role in understanding plant cell wall structure and function.

Medicine: Investigated for its potential in drug delivery systems and as a prebiotic.

Industry: Utilized in the production of biofuels and biodegradable materials.

Mécanisme D'action

The mechanism of action of 4-beta-D-Glucopyranosyl-D-glucopyranose involves its interaction with specific enzymes and receptors. In biological systems, it is hydrolyzed by beta-glucosidases to release glucose molecules, which can then enter metabolic pathways such as glycolysis. This hydrolysis is crucial for the utilization of cellulose as an energy source .

Comparaison Avec Des Composés Similaires

Similar Compounds

Maltose: Composed of two glucose molecules linked by an alpha-1,4-glycosidic bond.

Lactose: Composed of glucose and galactose linked by a beta-1,4-glycosidic bond.

Sucrose: Composed of glucose and fructose linked by an alpha-1,2-glycosidic bond.

Uniqueness

4-beta-D-Glucopyranosyl-D-glucopyranose is unique due to its beta-1,4 linkage, which imparts distinct structural and functional properties compared to other disaccharides. This linkage is critical for the formation of cellulose fibers, making it essential for the structural integrity of plant cell walls .

Propriétés

IUPAC Name |

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXNBNKWCZZMJT-WELRSGGNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-50-7 | |

| Record name | Cellobiose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CELLOBIOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM3MOX055H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5S,5aR,8aR,9R)-5-[[(2R,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B7821358.png)

![5-sulfanyl-2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one](/img/structure/B7821379.png)

![sodium;(2S,3S,4R,5R,6R)-3-[(2S,3R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5,6-trihydroxyoxane-2-carboxylate](/img/structure/B7821394.png)

![sodium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] hydrogen phosphate](/img/structure/B7821444.png)